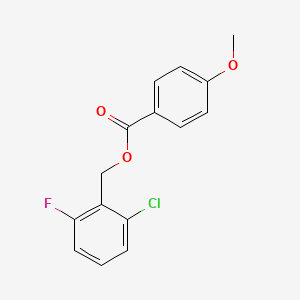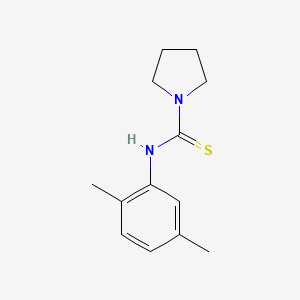
3-(2-furoyl)-7-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furoyl)-7-methyl-4H-chromen-4-one, also known as Kojic acid, is a naturally occurring fungal metabolite that has gained significant attention in the scientific community due to its various applications in the fields of medicine, food, and cosmetics. Kojic acid is a white crystalline powder that is soluble in water and has a molecular formula of C11H8O3.
Wirkmechanismus
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid works by inhibiting the production of tyrosinase, an enzyme that is involved in the production of melanin. Melanin is responsible for the color of our skin, hair, and eyes. By inhibiting the production of tyrosinase, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid reduces the production of melanin, resulting in a lighter skin tone.
Biochemical and Physiological Effects
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect the skin from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in lab experiments is that it can be unstable in certain conditions, which can affect its efficacy.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid in various fields. In medicine, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid could be further studied for its potential use in the treatment of other skin disorders and for its potential as an antimicrobial and antitumor agent.
In food, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid could be further studied for its potential use as a natural preservative and as a color stabilizer in certain foods.
In cosmetics, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid could be further studied for its potential use in the treatment of other skin conditions and for its potential as an antioxidant in certain cosmetic products.
Conclusion
In conclusion, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid is a naturally occurring fungal metabolite that has various applications in the fields of medicine, food, and cosmetics. It can be synthesized through various methods and has been extensively studied for its various properties and effects. While there are limitations to its use in lab experiments, there are many potential future directions for its use in various fields.
Synthesemethoden
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid can be synthesized through various methods, including fermentation, chemical synthesis, and enzymatic synthesis. The most common method of synthesis is through the fermentation of Aspergillus oryzae on rice or other grains. The fermentation process produces 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid as a byproduct, which is then extracted and purified.
Wissenschaftliche Forschungsanwendungen
3-(2-furoyl)-7-methyl-4H-chromen-4-one acid has been extensively studied for its various applications in medicine, food, and cosmetics. In medicine, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in the treatment of skin disorders such as melasma, hyperpigmentation, and acne.
In food, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid is used as a preservative due to its ability to inhibit the growth of bacteria and fungi. It is also used as a flavor enhancer and as a color stabilizer in certain foods.
In cosmetics, 3-(2-furoyl)-7-methyl-4H-chromen-4-one acid is used as a skin lightening agent due to its ability to inhibit the production of melanin. It is also used as an antioxidant and as a preservative in certain cosmetic products.
Eigenschaften
IUPAC Name |
3-(furan-2-carbonyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-9-4-5-10-13(7-9)19-8-11(14(10)16)15(17)12-3-2-6-18-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMVTIXEVBZYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5471490 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)


![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)
